Cas no 1427419-02-0 (2,4-Difluoro-6-methylbenzylamine)

2,4-Difluoro-6-methylbenzylamine Chemical and Physical Properties
Names and Identifiers
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- 2,4-Difluoro-6-methylbenzylamine
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- Inchi: 1S/C8H9F2N/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,4,11H2,1H3
- InChI Key: FQQCFHCYSOXKRO-UHFFFAOYSA-N
- SMILES: FC1=CC(=CC(C)=C1CN)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 129
- Topological Polar Surface Area: 26
- XLogP3: 1.3
2,4-Difluoro-6-methylbenzylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010010161-500mg |
2,4-Difluoro-6-methylbenzylamine |
1427419-02-0 | 97% | 500mg |
847.60 USD | 2021-07-06 | |
Alichem | A010010161-1g |
2,4-Difluoro-6-methylbenzylamine |
1427419-02-0 | 97% | 1g |
1,490.00 USD | 2021-07-06 | |
Alichem | A010010161-250mg |
2,4-Difluoro-6-methylbenzylamine |
1427419-02-0 | 97% | 250mg |
475.20 USD | 2021-07-06 |
2,4-Difluoro-6-methylbenzylamine Related Literature
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Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
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Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
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Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
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4. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
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Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
Additional information on 2,4-Difluoro-6-methylbenzylamine
Introduction to 2,4-Difluoro-6-methylbenzylamine (CAS No. 1427419-02-0)
2,4-Difluoro-6-methylbenzylamine, identified by its Chemical Abstracts Service (CAS) number 1427419-02-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of aromatic amines, characterized by its benzylamine core structure modified with fluorine and methyl substituents. The presence of fluorine atoms at the 2- and 4-positions introduces unique electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structure of 2,4-Difluoro-6-methylbenzylamine influences its reactivity and potential applications. The fluorine atoms can enhance metabolic stability and binding affinity in drug candidates, while the methyl group at the 6-position contributes to selective interactions with biological targets. These features make it a promising building block for medicinal chemists developing novel therapeutic agents.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their improved pharmacokinetic profiles. Studies have demonstrated that fluorine substitution can modulate lipophilicity, solubility, and metabolic degradation rates, all of which are critical factors in drug design. 2,4-Difluoro-6-methylbenzylamine exemplifies this trend, as its incorporation into drug candidates has shown promise in preclinical models.
One of the most compelling aspects of 2,4-Difluoro-6-methylbenzylamine is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its reactivity to develop intermediates for kinase inhibitors, antiviral agents, and anti-inflammatory drugs. For instance, recent studies have highlighted its utility in constructing scaffolds for small-molecule inhibitors targeting protein-protein interactions relevant to cancer therapy.
The fluorinated benzylamine core of this compound has been particularly useful in designing molecules with enhanced binding affinity to enzymes and receptors. Fluorine atoms are known to increase the rigidity of aromatic rings, which can improve interactions with biological targets. Additionally, the electron-withdrawing nature of fluorine enhances hydrogen bonding capabilities, further optimizing drug-receptor interactions.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2,4-Difluoro-6-methylbenzylamine for potential therapeutic applications. Molecular docking studies have identified several promising derivatives with improved pharmacological properties. These virtual screening approaches have accelerated the discovery process, allowing researchers to rapidly evaluate the compound's suitability for various drug development programs.
The agrochemical industry has also explored the potential of 2,4-Difluoro-6-methylbenzylamine as a key intermediate in developing novel pesticides and herbicides. Its structural features contribute to selective toxicity against target pests while minimizing environmental impact. This aligns with global efforts to create more sustainable agricultural practices.
In conclusion, 2,4-Difluoro-6-methylbenzylamine (CAS No. 1427419-02-0) represents a versatile and innovative compound with significant applications across multiple sectors. Its unique structural attributes make it an invaluable tool for synthetic chemists and pharmaceutical researchers striving to develop next-generation therapeutics. As research continues to uncover new possibilities for this compound, its importance in advancing chemical biology and drug discovery is expected to grow.
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